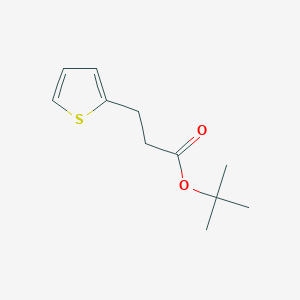

Tert-butyl 3-thiophen-2-ylpropanoate

Description

Tert-butyl 3-thiophen-2-ylpropanoate is an ester derivative featuring a thiophene aromatic ring linked to a propanoate backbone, with a tert-butyl group serving as the ester protecting group. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials science research, where the tert-butyl group enhances stability during reactions while the thiophene moiety contributes electronic and steric properties critical for functionalization (e.g., cross-coupling reactions) . Its molecular formula is inferred as C₁₂H₁₈O₂S, combining the tert-butyl ester (C₄H₉O₂) with a 3-thiophen-2-ylpropanoate chain (C₈H₉OS).

Properties

Molecular Formula |

C11H16O2S |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

tert-butyl 3-thiophen-2-ylpropanoate |

InChI |

InChI=1S/C11H16O2S/c1-11(2,3)13-10(12)7-6-9-5-4-8-14-9/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

MQTXBDYMVLONRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most straightforward method involves the Fischer esterification of 3-thiophen-2-ylpropanoic acid with tert-butanol under acidic conditions. This reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol and subsequent dehydration.

Procedure :

A mixture of 3-thiophen-2-ylpropanoic acid (1.0 equiv), tert-butanol (3.0 equiv), and concentrated sulfuric acid (0.1 equiv) is refluxed in toluene for 12–24 hours. The reaction is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is neutralized with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Data :

| Reactant | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Thiophen-2-ylpropanoic acid | H₂SO₄ | Toluene | 110°C | 18 h | 75% |

This method is cost-effective but limited by equilibrium constraints, necessitating excess tert-butanol to drive the reaction forward.

Coupling Reagent-Mediated Esterification

Alternative approaches employ coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid.

Procedure :

3-Thiophen-2-ylpropanoic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with EDCI (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Tert-butanol (1.5 equiv) is added, and the mixture is stirred at room temperature for 6 hours. The product is isolated via aqueous workup and column chromatography.

Advantages :

-

Higher yields (85–90%) compared to Fischer esterification.

Conjugate Addition to Tert-Butyl Acrylate

Rhodium-Catalyzed 1,4-Addition

A Rh-catalyzed conjugate addition of thiophene-2-boronic acid to tert-butyl acrylate offers a stereocontrolled route. This method leverages transition-metal catalysis to achieve high regioselectivity.

Procedure :

A solution of tert-butyl acrylate (1.0 equiv), thiophene-2-boronic acid (3.0 equiv), [Rh(COE)₂Cl]₂ (5 mol%), and a chiral diene ligand (L10, 5.5 mol%) in toluene is stirred at room temperature for 12 hours. Potassium hydroxide (0.5 equiv) is added to facilitate transmetalation. The product is extracted with ethyl acetate and purified via flash chromatography.

Key Data :

| Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|

| [Rh(COE)₂Cl]₂ | L10 | Toluene | 25°C | 82% |

This method is notable for its enantioselectivity (>90% ee) when chiral ligands are employed.

Organocatalytic Michael Addition

Thiophene-2-thiol undergoes Michael addition to tert-butyl acrylate in the presence of organocatalysts like thiourea derivatives.

Procedure :

Tert-butyl acrylate (1.0 equiv) and thiophene-2-thiol (1.2 equiv) are dissolved in acetonitrile with thiourea catalyst (10 mol%). The reaction is stirred at 40°C for 8 hours, followed by solvent evaporation and purification.

Advantages :

Catalytic Synthesis via Sulfur-Containing Intermediates

Thioether Intermediate Route

A two-step protocol involves first synthesizing a thioether intermediate, which is subsequently oxidized to the sulfone and esterified.

Procedure :

-

Thioether Formation : 3-Chloropropanoic acid (1.0 equiv) reacts with thiophene-2-thiol (1.1 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 6 hours.

-

Esterification : The resulting thioether is treated with tert-butyl alcohol and EDCI/DMAP in DCM.

Key Data :

| Step | Reactant | Conditions | Yield |

|---|---|---|---|

| Thioether formation | 3-Chloropropanoic acid | K₂CO₃, DMF, 80°C | 70% |

| Esterification | Thioether | EDCI, DMAP | 85% |

This route is advantageous for scalability but requires careful handling of odorous thiols.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Average Yield | Cost | Complexity |

|---|---|---|---|

| Acid-catalyzed esterification | 75% | Low | Moderate |

| EDCI-mediated esterification | 88% | High | Low |

| Rh-catalyzed addition | 82% | High | High |

| Organocatalytic addition | 78% | Medium | Moderate |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-thiophen-2-ylpropanoate can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: t-Butyl 3-(2-thienyl)propanol.

Substitution: Brominated or chloromethylated derivatives of the thienyl group.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 3-thiophen-2-ylpropanoate generally involves the esterification of thiophene-2-carboxylic acid with tert-butanol. This reaction can be catalyzed by acid catalysts to enhance yield. The compound can undergo several reactions, including:

- Esterification : Formation of esters from carboxylic acids and alcohols.

- Nucleophilic Substitution : The thiophene ring can engage in nucleophilic substitution reactions, making it useful in further functionalization.

- Reduction and Oxidation : The compound can participate in redox reactions, serving as a precursor for various derivatives.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitutions allows chemists to create more complex structures, such as:

| Reaction Type | Example Products | Notes |

|---|---|---|

| Nucleophilic Substitution | Various substituted thiophene derivatives | Useful in drug design and development |

| Esterification | Thiophene-based esters | Important for creating bioactive compounds |

| Redox Reactions | Thiophene derivatives | Can lead to new materials with unique properties |

Medicinal Chemistry

Research indicates that compounds containing thiophene rings exhibit significant biological activities, including anti-inflammatory and anticancer properties. This compound is under investigation for its potential pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that thiophene derivatives can inhibit pro-inflammatory cytokines.

- Anticancer Potential : Research is ongoing to explore the efficacy of this compound against various cancer cell lines.

Material Science

The unique electronic properties of thiophene-containing compounds make them suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. This compound can be utilized as a precursor for:

| Material Type | Application |

|---|---|

| Organic Semiconductors | Used in electronic devices |

| Photovoltaic Cells | Enhances light absorption properties |

Case Study 1: Synthesis of Bioactive Compounds

A recent study demonstrated the synthesis of a series of bioactive compounds derived from this compound through nucleophilic substitution reactions. The resulting compounds showed promising activity against specific cancer cell lines, indicating their potential as therapeutic agents.

Case Study 2: Development of Organic Photovoltaics

In another research initiative, this compound was incorporated into the active layer of organic photovoltaic cells. The resulting devices exhibited enhanced efficiency due to improved charge transport properties attributed to the thiophene moiety.

Mechanism of Action

The mechanism by which Tert-butyl 3-thiophen-2-ylpropanoate exerts its effects depends on the specific reaction or application. In general, the thienyl group can participate in various chemical reactions due to its electron-rich nature, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, providing access to different functional groups and derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we analyze tert-butyl 3-thiophen-2-ylpropanoate against analogous esters and thiophene derivatives, focusing on structural features, reactivity, and applications.

tert-Butyl Esters with Aromatic Substituents

Key Insights :

- Electronic Effects: The thiophene ring in this compound offers π-conjugation and moderate electron-donating properties, contrasting with the electron-withdrawing CF₃ group in its trifluoromethylphenyl analog .

- Stability : The tert-butyl group’s steric bulk increases resistance to hydrolysis compared to less hindered esters (e.g., methyl), aligning with observations in tert-butyl alcohol derivatives, which require stringent storage conditions (sealed containers, away from acids/oxidizers) to prevent decomposition .

Thiophene Derivatives in Cross-Coupling Reactions

Key Insights :

- Functionalization Potential: Unlike 3-thiophenylboronic acid, which is directly reactive in cross-couplings, this compound serves as a protected intermediate. The thiophene ring can undergo further modifications (e.g., bromination) before ester deprotection .

- Catalytic Compatibility : Both compounds require palladium-based catalysts (e.g., Pd(PPh₃)₄), but the tert-butyl ester’s stability necessitates higher temperatures or acidic conditions for deprotection compared to boronic acid’s ambient reactivity .

Key Insights :

- Hazard Profile : tert-Butyl derivatives generally pose higher flammability risks than smaller esters (e.g., methyl). Their decomposition products (e.g., isobutylene) require rigorous ventilation and personal protective equipment (e.g., nitrile gloves, respirators for >100 ppm exposure) .

- Regulatory Compliance: While tert-butyl alcohol is cited by OSHA, NIOSH, and EPA for workplace exposure limits (100 ppm PEL), tert-butyl esters like 3-thiophen-2-ylpropanoate may fall under similar regulations due to shared reactive byproducts .

Q & A

Q. What are the recommended synthesis protocols for tert-butyl 3-thiophen-2-ylpropanoate?

The synthesis typically involves coupling reactions between thiophene derivatives and tert-butyl-protected intermediates. For example, palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) can be employed to attach the thiophen-2-yl group to a propanoate backbone. A procedure analogous to the synthesis of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene involves using tributyl(thiophen-2-yl)stannane and a palladium catalyst under inert conditions . Tert-butyl protection of the carboxylic acid group is achieved using tert-butyl esters, as demonstrated in carbamate syntheses .

Q. How should this compound be stored to ensure stability?

Store in tightly sealed containers in a cool (preferably refrigerated), dry, and well-ventilated area. Avoid exposure to heat, ignition sources, and incompatible materials like oxidizing agents. Grounding metal containers during transfer is critical to prevent static discharge, as recommended for tert-butyl derivatives .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Use - and -NMR to confirm the thiophene ring integration and tert-butyl group presence. Dynamic low-temperature NMR can resolve conformational ambiguities, such as axial vs. equatorial positioning of the tert-butyl group, as shown in hexahydrotriazacyclohexane studies . Mass spectrometry (HRMS) and FT-IR (for ester carbonyl stretching) provide additional structural validation.

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields in thiophene-functionalized tert-butyl esters?

Employ factorial design to evaluate factors like catalyst loading, temperature, and solvent polarity. For example, molybdenum hexacarbonyl (Mo(CO)) has been used to optimize epoxidation yields in tert-butyl hydroperoxide (TBHP) systems via statistical analysis of reaction parameters . Similar approaches can be adapted for coupling or esterification steps involving thiophene moieties.

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

The bulky tert-butyl group can hinder nucleophilic attack or sterically stabilize intermediates. Kinetic studies comparing tert-butyl esters with smaller alkyl groups (e.g., methyl or ethyl) reveal slower reaction rates in SN mechanisms but enhanced stability in radical or electrophilic pathways. Steric maps derived from X-ray crystallography or molecular dynamics simulations can quantify these effects .

Q. What are the challenges in incorporating this compound into polymer matrices for material science applications?

The tert-butyl group increases free volume in polymers, improving gas separation performance and solubility, as seen in polyimides. However, synthesis complexity arises due to multi-step protection/deprotection requirements. Monomers with tert-butyl-thiophene hybrids require precise stoichiometry to avoid side reactions during polymerization .

Methodological Considerations

- Contradiction Resolution : Conflicting data on tert-butyl group stability (e.g., axial vs. equatorial preferences) should be addressed via combined NMR and computational modeling .

- Safety Protocols : Follow OSHA/NIOSH guidelines for tert-butyl derivatives, including explosion-proof equipment and non-sparking tools during handling .

- Data Validation : Cross-reference experimental results (e.g., reaction yields) with computational predictions to identify outliers or systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.